molecular formula C44H31O4P3 B1409377 (R)-3,3'-Bis(diphenylphosphanyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate CAS No. 1706439-25-9

(R)-3,3'-Bis(diphenylphosphanyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate

Cat. No. B1409377
M. Wt: 716.6 g/mol
InChI Key: OQKWMNVGVPJEPF-UHFFFAOYSA-N
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Description

(R)-3,3'-Bis(diphenylphosphanyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate, or (R)-3,3'-BDP-binaphthyl-2,2'-diphosphate, is a chiral phosphonate-based ligand that is widely used in asymmetric catalysis and organometallic chemistry. It is a versatile and powerful ligand for the synthesis of chiral molecules, and is used in a variety of laboratory experiments.

Scientific Research Applications

Catalytic Properties and Applications

The compound is a catalyst in asymmetric allylation of aldehydes with organozinc compounds, leading to structurally valuable motifs such as precursors to lignan natural products. Detailed studies have suggested a different mode of action from its boronate analogs, with the phosphate acting as a counterion to the Lewis acidic zinc ion (Hartmann et al., 2020). Additionally, it's used in the catalytic enantioselective hydroamination-hydroarylation of alkynes, where the presence of a hydroxyl group in the alkyne tether is crucial for high yield and enantioselectivity (Shinde et al., 2015).

Luminescence Properties

In luminescent studies, binaphthyl derivatives with bulky triphenylsilyl side groups have shown circularly polarized luminescence (CPL) in the near-UV region. The sign inversion in the CPL and circular dichroism (CD) signals is determined by the possibility of rotation of the C2-axis by these bulky groups (Sato et al., 2016).

Heterogeneization and Biphasic Catalysis

Heterogeneization of a Ru(II) catalyst containing BINAP has been achieved through covalent attachment on an AlPO4 support, demonstrating high enantioselectivity and reusability in the hydrogenation of prochiral substrates. This approach offers advantages in catalyst recovery and handling (Bautista et al., 2006). Moreover, a biphasic catalytic system utilizing water-soluble rhodium complexes of sulfonated BINAP in ionic liquid has shown promise in the asymmetric hydroformylation of vinyl acetate and hydrogenation of dimethyl itaconate, with good reuse potential and maintained enantio- and regio-selectivities (Deng et al., 2007).

properties

IUPAC Name

(16-diphenylphosphanyl-13-hydroxy-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H31O4P3/c45-51(46)47-43-39(49(33-19-5-1-6-20-33)34-21-7-2-8-22-34)29-31-17-13-15-27-37(31)41(43)42-38-28-16-14-18-32(38)30-40(44(42)48-51)50(35-23-9-3-10-24-35)36-25-11-4-12-26-36/h1-30H,(H,45,46)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKWMNVGVPJEPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC4=CC=CC=C4C5=C3OP(=O)(OC6=C5C7=CC=CC=C7C=C6P(C8=CC=CC=C8)C9=CC=CC=C9)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H31O4P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

716.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3,3'-Bis(diphenylphosphanyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3,3'-Bis(diphenylphosphanyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate
Reactant of Route 2
(R)-3,3'-Bis(diphenylphosphanyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate
Reactant of Route 3
(R)-3,3'-Bis(diphenylphosphanyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate
Reactant of Route 4
(R)-3,3'-Bis(diphenylphosphanyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate
Reactant of Route 5
(R)-3,3'-Bis(diphenylphosphanyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate
Reactant of Route 6
(R)-3,3'-Bis(diphenylphosphanyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate

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